4,5-Dichloro-2-methylbenzonitrile

Description

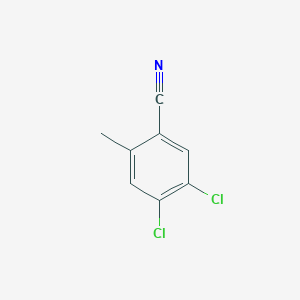

4,5-Dichloro-2-methylbenzonitrile is an aromatic nitrile compound featuring two chlorine substituents at the 4- and 5-positions and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₈H₅Cl₂N, and it is primarily utilized in industrial applications, such as agrochemical or pharmaceutical synthesis, due to its role as a versatile intermediate . Notably, conflicting CAS registry numbers are reported for this compound: 50712-70-4 () and 306277-20-3 (), which may reflect regional nomenclature variations or database inconsistencies.

Properties

CAS No. |

306277-20-3 |

|---|---|

Molecular Formula |

C8H5Cl2N |

Molecular Weight |

186.03 g/mol |

IUPAC Name |

4,5-dichloro-2-methylbenzonitrile |

InChI |

InChI=1S/C8H5Cl2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 |

InChI Key |

RIKPGZSHDZBROU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C#N)Cl)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

identifies several compounds with high structural similarity to 4,5-Dichloro-2-methylbenzonitrile, based on molecular descriptor analysis:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| This compound | 50712-70-4 | 1.00 | Reference compound |

| Unspecified analog | 139152-08-2 | 0.97 | Likely positional isomer or substituent |

| Unspecified analog | 54454-12-5 | 0.97 | Potential halogen/methyl position change |

| Unspecified analog | 17654-68-1 | 0.90 | Possible functional group variation |

Key Observations :

- The analogs with similarity scores ≥0.97 likely differ in minor substituent positions (e.g., chlorine or methyl group relocation), which can significantly alter electronic distribution and steric effects.

- The compound with a similarity score of 0.90 may feature a different functional group (e.g., replacing nitrile with an amine or altering halogen count).

Halogen-Substituted Derivatives

Substituting chlorine with fluorine introduces critical differences:

| Property | This compound | 4,5-Difluoro-2-methylbenzonitrile |

|---|---|---|

| Halogen Atomic Radius | Larger (Cl: 0.79 Å) | Smaller (F: 0.64 Å) |

| Electronegativity | Moderate (Cl: 3.0) | Higher (F: 4.0) |

| Reactivity | Less reactive C-Cl bonds | More reactive C-F bonds |

Implications :

- Smaller fluorine atoms reduce steric hindrance, improving accessibility for nucleophilic attack compared to bulkier chlorine substituents.

Positional Isomerism

Relocating substituents (e.g., 3,4-dichloro vs. 4,5-dichloro isomers) can alter molecular symmetry and intermolecular interactions. For example:

- This compound has adjacent chlorines, creating a polarizable region that may enhance crystal packing efficiency .

Research and Industrial Relevance

While detailed experimental data (e.g., melting points, reaction yields) are absent in the provided evidence, structural comparisons suggest:

- Agrochemical Applications : Chlorinated analogs are preferred for their stability and slow degradation in pesticides, whereas fluorinated variants may offer faster metabolic breakdown .

- Synthetic Flexibility : The nitrile group enables conversion to amines, carboxylic acids, or heterocycles, making this compound a key intermediate in multistep syntheses.

Limitations and Data Gaps

- CAS Number Discrepancies : Conflicting identifiers (50712-70-4 vs. 306277-20-3) complicate literature retrieval; further verification is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.